![molecular formula C11H12BF4N3 B3023599 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate CAS No. 909122-64-1](/img/structure/B3023599.png)
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Vue d'ensemble
Description
The compound "2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate" is a pyrrole-based triazolium-phane that has been synthesized through a click chemistry approach and subsequent tetraalkylation of a macrocycle . This compound is of interest due to its selective binding properties for tetrahedral oxyanions in polar media, which is a characteristic that can be exploited in various chemical applications, such as anion recognition and sensor development.
Synthesis Analysis
The synthesis of the pyrrole-based triazolium-phane involves click chemistry to create the macrocycle, followed by tetraalkylation to introduce the tetrafluoroborate anion . This method is advantageous due to its high selectivity and efficiency in forming the desired product. The synthesis of related compounds, such as tricarbonylrhenium complexes with pyridyltriazole ligands , and the hydrolytic cleavage of 2-phenyloxazolo[3,2-a]pyridinium tetrafluoroborate to form a hydrogen-bonded complex , also demonstrate the versatility of click chemistry and related strategies in creating complex structures with specific functional groups.
Molecular Structure Analysis
The molecular structure of the pyrrole-based triazolium-phane is characterized by its ability to bind tetrahedral oxyanions through hydrogen bonding, as confirmed by single crystal X-ray diffraction analyses . The structure is influenced by the intrinsic hydrogen bonding ability of the donor groups, which include pyrrole N–H, benzene C–H, and triazolium C–H . Similar structural analyses have been conducted on related compounds, such as tricarbonylrhenium complexes , and a hydrogen-bonded complex formed from the hydrolytic cleavage of a related tetrafluoroborate .
Chemical Reactions Analysis
The pyrrole-based triazolium-phane exhibits high selectivity for tetrahedral oxyanions over other anion shapes, which is a result of the specific chemical interactions between the receptor and the anions . The host–guest interactions have been analyzed using 1H NMR spectroscopy, which is consistent with the differences in the strength of the various H-bond donor groups . The chemical reactivity of similar compounds, such as the formation of pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-c]isoquinolines from photoreactions of 6-(1′-triazolyl)uracils , also highlights the diverse chemical behavior that can be observed in triazole-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the pyrrole-based triazolium-phane are influenced by its solvent interactions, as the selectivity for tetrahedral oxyanions is solvent-dependent . Theoretical calculations have been used to understand the influence of solvent on the hydrogen bonding ability of the donor groups . The physical properties of related compounds, such as the crystal cohesion observed in tricarbonylrhenium complexes due to π-π interactions , and the strong hydrogen bonding in the hydrolytic cleavage product of a tetrafluoroborate , also provide insight into the factors that affect the behavior of these compounds in different environments.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
A study by Azab, Aly, & Gobouri (2017) details the synthesis of new azole and azine systems, including chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole derivatives. These synthesized compounds are evaluated for their cytotoxic activity, demonstrating the potential application of similar compounds in therapeutic and pharmacological research.
Chemical Rearrangement and Synthesis
Gstach and Seil (1990) conducted a study on the rearrangement of 3,3-disubstituted 1-aryl-4,5-dihydro-5-oxo-3H-1,2,4-triazolium tetrafluoroborates, exploring the synthesis of 1,5-annulated 1,2-dihydro-2-phenyl-3H-1,2,4-triazol-3-ones. This research provides insight into the chemical properties and reactions of triazolium compounds, including those similar to 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate (Gstach & Seil, 1990).
Bridgehead Nitrogen Heterocycles Synthesis
Molina et al. (1983) explored the synthesis of bridgehead nitrogen heterocycles, including [1,2,4]triazolo[1,5-a]pyridin-1-ium and pyrido[2,1-f][1,2,4]triazin-9-ium derivatives. This research indicates the utility of these heterocycles, including derivatives of this compound, in the development of new chemical entities (Molina et al., 1983).
Potential in Liquid Crystal and Conductivity Studies
A 2020 study by Riccobono et al. investigated ionic liquid crystals based on 1,2,4-triazolium cations, highlighting their potential in liquid crystal and conductivity applications. This suggests that compounds like this compound could have applications in materials science, particularly in the development of novel ionic liquid crystals (Riccobono et al., 2020).
Mécanisme D'action
Target of Action
Similar triazolium compounds have been used as catalysts for reactions such as the intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular stetter reactions .
Mode of Action
Based on the known actions of similar triazolium compounds, it can be inferred that it may act as a catalyst, facilitating chemical reactions without being consumed in the process .
Biochemical Pathways
Similar compounds have been shown to catalyze reactions that could potentially influence various biochemical pathways .
Result of Action
As a potential catalyst, it could facilitate chemical reactions, leading to the formation of new compounds .
Propriétés
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N3.BF4/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;2-1(3,4)5/h1-3,5-6,9H,4,7-8H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYOGNXIHWKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



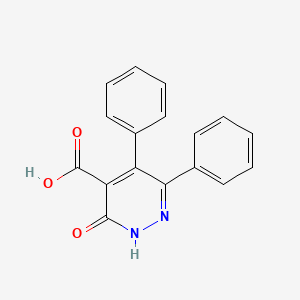
![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)
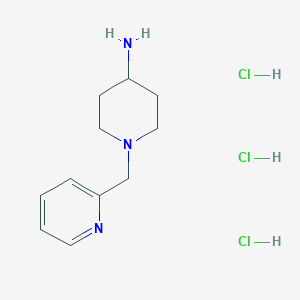
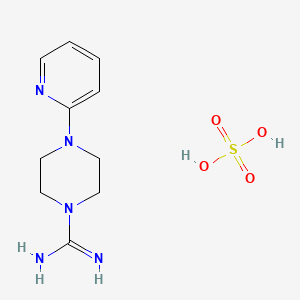

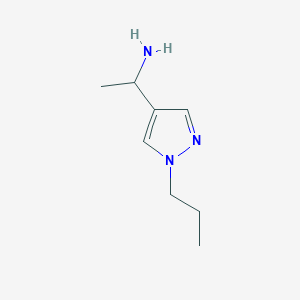

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)

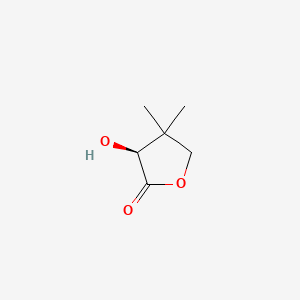
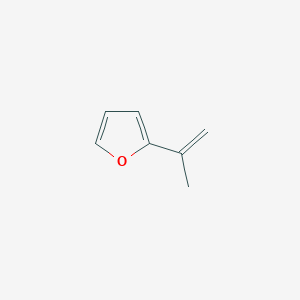
![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)

![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)